3-Amino-2-méthylpropan-1-ol

Vue d'ensemble

Description

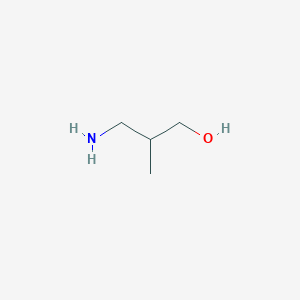

3-Amino-2-methylpropan-1-ol is an organic compound with the molecular formula C4H11NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is miscible in water and soluble in alcohols, making it a useful buffer and a precursor to numerous other organic compounds .

Applications De Recherche Scientifique

Chemistry

- Buffer Solutions : AMPA is widely used as a buffer in biochemical assays due to its ability to maintain pH stability. It is particularly effective in biological systems where pH regulation is crucial.

- Organic Synthesis : AMPA serves as a precursor in the synthesis of oxazolines when reacted with acyl chlorides. This reaction is significant for producing various pharmaceutical intermediates and agrochemicals .

Biology

- Biochemical Assays : The compound is utilized in various biochemical assays, acting as a reagent that can influence cellular functions and metabolic pathways. Its role as a solvent or stabilizer enhances the reliability of experimental results .

- Cellular Effects : Studies indicate that AMPA can affect cell function due to its alkanolamine nature, which can interact with cellular membranes and proteins .

Medicine

- Pharmaceutical Applications : AMPA is a component in drugs such as ambuphylline and pamabrom, which are used for respiratory conditions and diuretic effects, respectively. Its properties enhance drug efficacy by improving solubility and bioavailability .

- CO2 Capture : Recent research has identified AMPA as a promising candidate for carbon dioxide capture technologies due to its high absorption capacity and low regeneration energy requirements . This application is particularly relevant in addressing climate change through enhanced greenhouse gas management.

Cosmetic Industry

AMPA is employed in the formulation of cosmetics due to its stabilizing properties and ability to act as a pH adjuster. Its use ensures product consistency and enhances skin compatibility .

Chemical Manufacturing

As an intermediate, AMPA is involved in the production of various industrial chemicals, including surfactants, emulsifiers, and other functional additives used across multiple industries .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Buffer solutions | Maintains pH stability |

| Organic synthesis | Precursor for oxazolines | |

| Biology | Biochemical assays | Enhances reliability of results |

| Cellular effects | Influences cell function | |

| Medicine | Pharmaceutical components | Improves solubility & bioavailability |

| CO2 capture | High absorption capacity | |

| Industry | Cosmetics | Stabilizes formulations |

| Chemical manufacturing | Produces surfactants & emulsifiers |

Case Study 1: CO2 Capture Efficiency

Research conducted on AMPA's efficiency in CO2 capture demonstrated that it outperforms many conventional amines due to its steric hindrance which prevents degradation during the absorption process. The study highlighted its potential for large-scale applications in reducing atmospheric CO2 levels .

Case Study 2: Pharmaceutical Development

A study investigating the role of AMPA in drug formulation revealed that incorporating this compound improved the solubility of poorly soluble drugs by up to 50%, thus enhancing their therapeutic effectiveness .

Mécanisme D'action

Target of Action

3-Amino-2-methylpropan-1-ol is an organic compound with the formula H2NC(CH3)2CH2OH . It is classified as an alkanolamine It is known to be a useful buffer and a precursor to numerous other organic compounds .

Biochemical Pathways

As a precursor to numerous other organic compounds , it may be involved in various biochemical synthesis pathways.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on the specific biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of 3-Amino-2-methylpropan-1-ol can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its boiling point of 165.5 °C indicates that it is stable under normal physiological temperatures.

Analyse Biochimique

Biochemical Properties

It is known to be a useful buffer and a precursor to numerous other organic compounds .

Cellular Effects

It is known that alkanolamines, the class of compounds to which 3-Amino-2-methylpropan-1-ol belongs, can influence cell function .

Temporal Effects in Laboratory Settings

A study has shown that it can be monitored in real-time during a test campaign with the amine solvent blend of 2-amino-2-methylpropan-1-ol (AMP) and piperazine (PZ) to monitor trace pollutants in the emitted flue gas .

Metabolic Pathways

It is known to be a precursor to oxazolines via its reaction with acyl chlorides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-2-methylpropan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine, followed by hydrolysis to produce 3-Amino-2-methylpropan-1-ol .

Industrial Production Methods: The industrial production of 3-Amino-2-methylpropan-1-ol typically involves the hydrogenation process due to its efficiency and cost-effectiveness. This method ensures high product purity and is suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It reacts with acyl chlorides to form oxazolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.

Substitution: Acyl chlorides are used under mild conditions to form oxazolines.

Major Products:

Oxidation: Produces oxides.

Reduction: Produces simpler amines.

Substitution: Produces oxazolines.

Comparaison Avec Des Composés Similaires

2-Amino-2-methyl-1-propanol: Similar in structure but differs in its applications and reactivity.

2-Amino-1-butanol: Another alkanolamine with different industrial uses.

3-Amino-2-methyl-1-butanol: Similar structure but used in different chemical processes.

Uniqueness: 3-Amino-2-methylpropan-1-ol is unique due to its specific reactivity with acyl chlorides to form oxazolines and its widespread use in both industrial and scientific applications. Its ability to act as a buffer and precursor in various reactions sets it apart from other similar compounds .

Activité Biologique

3-Amino-2-methylpropan-1-ol (AMP) is an alkanolamine characterized by its molecular formula C4H11NO. This compound has garnered attention due to its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of AMP, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

AMP is a colorless liquid that is miscible with water and soluble in alcohols. Its structure allows it to serve as a versatile buffer and a precursor for various organic compounds. The mechanism of action primarily involves its role as a reactive amine, participating in several biochemical pathways:

- Buffering Capacity : AMP can stabilize pH levels in biochemical assays, making it useful in biological experiments.

- Precursor Role : It acts as a precursor in the synthesis of oxazolines when reacted with acyl chlorides, showcasing its versatility in organic synthesis .

Biochemical Pathways and Pharmacokinetics

AMP influences cellular functions through several biochemical pathways:

- Cellular Effects : As an alkanolamine, AMP can modulate cell function by altering membrane dynamics and influencing receptor activity.

- Pharmacokinetics : The compound's solubility in water enhances its bioavailability, allowing for efficient absorption and distribution within biological systems .

1. Antimicrobial Properties

Research has indicated that AMP exhibits antimicrobial activity against various pathogens. A study focusing on the synthesis of derivatives based on AMP demonstrated selective activity against Chlamydia, indicating potential for developing new antimicrobial agents .

2. CO2 Capture Research

AMP has been investigated for its role in carbon dioxide capture technologies. Experimental studies measured the solubility of CO2 in aqueous solutions containing AMP, revealing its effectiveness as a solvent in reducing greenhouse gas emissions . This application highlights its significance in environmental chemistry.

3. Drug Development

AMP is involved in the synthesis of pharmaceutical compounds. For instance, it is a component of drugs like ambuphylline, which is used for treating respiratory conditions. Its ability to form stable complexes with other molecules enhances drug efficacy.

Table 1: Summary of Biological Activities of 3-Amino-2-methylpropan-1-ol

Propriétés

IUPAC Name |

3-amino-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXBTPGZQMNAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15518-10-2 | |

| Record name | 3-Amino-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.